(R)-Ido/tdo-IN-1

Description

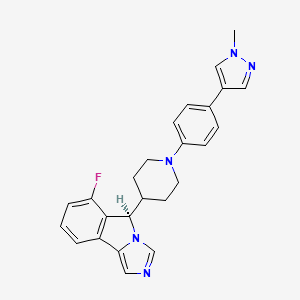

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24FN5 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

(5R)-6-fluoro-5-[1-[4-(1-methylpyrazol-4-yl)phenyl]piperidin-4-yl]-5H-imidazo[5,1-a]isoindole |

InChI |

InChI=1S/C25H24FN5/c1-29-15-19(13-28-29)17-5-7-20(8-6-17)30-11-9-18(10-12-30)25-24-21(3-2-4-22(24)26)23-14-27-16-31(23)25/h2-8,13-16,18,25H,9-12H2,1H3/t25-/m1/s1 |

InChI Key |

UJGQDAMZVUNFBQ-RUZDIDTESA-N |

Isomeric SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)[C@@H]4C5=C(C=CC=C5F)C6=CN=CN46 |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)C4C5=C(C=CC=C5F)C6=CN=CN46 |

Origin of Product |

United States |

Discovery and Design Principles of R Ido/tdo in 1

Historical Landscape of IDO/TDO Inhibitor Development

The story of IDO/TDO inhibition begins with the discovery of two key enzymes: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.govmedchemexpress.com Both enzymes catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway, which metabolizes the essential amino acid tryptophan. medchemexpress.comdrugbank.com Initially, IDO1 was identified in the 1970s as a gene activated by interferon, but its role in immune suppression was not understood until 1998. nih.gov Groundbreaking work revealed that by depleting local tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 could create a tolerogenic microenvironment. nih.govmedchemexpress.com

This mechanism is hijacked by many tumors to protect themselves from the host's immune system, particularly from T-cell-mediated destruction. nih.govnih.gov The expression of IDO1 in tumor cells, as well as in stromal and immune cells within the tumor microenvironment, is often associated with a poor prognosis. nih.gov This made IDO1 a highly attractive target for cancer immunotherapy.

Early drug development efforts focused on creating selective inhibitors of IDO1. medchemexpress.com This led to several clinical candidates, most notably Epacadostat. medchemexpress.com However, the failure of Epacadostat in pivotal Phase 3 clinical trials was a major setback. drugbank.com A leading hypothesis for this failure was the existence of a compensatory mechanism involving TDO. drugbank.com Like IDO1, TDO can also be expressed by tumors and performs the same function of converting tryptophan to kynurenine. medchemexpress.comnih.gov Therefore, inhibiting IDO1 alone could be insufficient, as TDO could continue to suppress the immune response. drugbank.com This realization prompted a strategic shift in the field toward the development of dual inhibitors capable of blocking both IDO1 and TDO simultaneously, aiming to achieve a more complete and effective shutdown of the kynurenine pathway. drugbank.com

Structure-Guided Design and Medicinal Chemistry Approaches for (R)-IDO/TDO-IN-1

This compound, also referred to as compound 25 in associated patents, emerged from a focused effort to create potent dual inhibitors based on an imidazo[1,5-a]pyridine (B1214698) scaffold. This class of compounds was identified as a promising starting point for developing dual-action agents against both IDO1 and TDO.

The design process involved extensive structure-activity relationship (SAR) studies to optimize the inhibitory activity and pharmacological properties of the lead compounds. Researchers systematically synthesized and tested a series of derivatives, modifying various positions on the imidazo[1,5-a]pyridine core and its substituents. A key discovery from these medicinal chemistry efforts was the profound impact of introducing a hydroxyl-substituted chiral carbon at specific positions of the core structure, which was found to significantly enhance the inhibitory potency against both enzymes. drugbank.com

Further optimization focused on the substituents attached to this chiral center. The SAR exploration revealed that specific substitutions on the aryl ring connected to the chiral carbon were crucial for maximizing activity. Through iterative cycles of design, synthesis, and biological evaluation, this compound was identified as a highly potent compound with balanced inhibitory activity against both IDO1 and TDO.

The table below showcases a selection of compounds from the development series, illustrating the structure-activity relationships that guided the design of the final candidate. The data highlights how modifications to the chemical structure correlate with inhibitory potency.

Table 1: In Vitro Inhibitory Activity of Imidazo[1,5-a]pyridine Derivatives

| Compound | IDO1 IC₅₀ (nM) | TDO IC₅₀ (nM) |

|---|---|---|

| This compound (Example 25) | 1.7 | 13.5 |

| (S)-Enantiomer of Example 25 | 11.2 | 313 |

| Racemic Precursor | 4.3 | 114 |

IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values signify greater potency. Data sourced from patent WO2018068881A1.

Stereochemical Considerations in the Design of this compound and Its Analogues

A critical aspect in the design of this compound was the careful consideration of its three-dimensional structure, or stereochemistry. The presence of a chiral center—a carbon atom attached to four different groups—means the molecule can exist in two mirror-image forms, known as enantiomers: the (R)-enantiomer and the (S)-enantiomer.

During the development of this inhibitor series, it became evident that the stereochemistry at this chiral center had a dramatic effect on biological activity. drugbank.com Specifically, the introduction of a hydroxyl (-OH) group on this carbon was a key design element that boosted potency. However, the spatial orientation of this hydroxyl group was paramount.

Comparative testing of the two enantiomers revealed a clear preference for the (R) configuration. As shown in the table above, this compound (Example 25) is significantly more potent against both IDO1 and TDO than its corresponding (S)-enantiomer. The (R)-enantiomer demonstrated an IDO1 IC₅₀ of 1.7 nM, which is over 6 times more potent than the (S)-enantiomer (11.2 nM). The difference was even more pronounced for TDO inhibition, where the (R)-enantiomer (IC₅₀ of 13.5 nM) was approximately 23 times more potent than the (S)-enantiomer (IC₅₀ of 313 nM).

This marked difference in activity underscores the importance of the precise 3D arrangement of atoms for effective binding to the active sites of the target enzymes. The superior potency of the (R)-isomer suggests that its specific spatial orientation allows for optimal interactions with key amino acid residues within the catalytic pockets of both IDO1 and TDO, leading to more effective inhibition. This stereochemical specificity is a hallmark of a well-designed, structure-guided drug discovery process.

Chemical Synthesis and Analytical Characterization Methodologies for R Ido/tdo in 1

Synthetic Routes and Reaction Optimizations for (R)-IDO/TDO-IN-1

The synthesis of dual IDO1/TDO inhibitors typically involves the construction of core heterocyclic scaffolds, such as indole (B1671886) or phenylimidazole, followed by systematic structural modifications to optimize potency and selectivity. bohrium.comnih.gov Research in this area focuses on developing efficient multi-step reaction sequences that allow for the introduction of diverse chemical functionalities.

A common strategy involves the use of indole-2-carboxylic acid as a starting scaffold. bohrium.comresearchgate.net Synthetic chemists explore modifications at various positions of the indole ring and the appended aryl groups to establish structure-activity relationships (SAR). For instance, a series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and identified as potent dual inhibitors. bohrium.comresearchgate.net The optimization process often involves varying substituents to enhance binding interactions within the active sites of both IDO1 and TDO. bohrium.com

Table 1: Inhibitory Activities of Representative IDO1/TDO Dual Inhibitors

| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 9o-1 | 1.17 | 1.55 | bohrium.comresearchgate.net |

| Compound 9p-O | Double-digit nM | Double-digit nM | bohrium.comresearchgate.net |

| DX-03-12 | 0.3-0.5 | Marginal Inhibition | nih.gov |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Enantioselective Synthesis Strategies for the (R)-Configuration

The "(R)-" designation in this compound signifies that it is a single enantiomer. For many pharmaceutical compounds, biological activity resides in only one of the two enantiomers, while the other may be inactive or even cause undesirable effects. Therefore, controlling the stereochemistry during synthesis is paramount.

Enantioselective synthesis aims to produce a specific enantiomer in high excess. While the exact method for this compound is not published, the synthesis of other potent IDO inhibitors, such as Navoximod, provides a powerful illustration of the strategies employed. The asymmetric synthesis of Navoximod features the precise installation of two relative and two absolute stereocenters. nih.gov Key strategies in such syntheses include:

Crystallization-Induced Dynamic Resolution: This technique allows for the conversion of an undesired enantiomer in a racemic mixture into the desired one, significantly increasing the yield of the target stereoisomer. nih.gov

Biocatalytic Ketoreductase Transformations: Enzymes, specifically ketoreductases, can be used to reduce a ketone to a specific chiral alcohol with very high enantioselectivity. nih.gov

Substrate-Controlled Reduction: The existing stereocenters in a molecule can direct the approach of a reducing agent, like LiAlH(Ot-Bu)₃, to create a new stereocenter with a specific configuration. nih.gov

These advanced methodologies enable the efficient production of a single enantiomer, like the (R)-configuration, in high purity (e.g., >99% enantiomeric excess) which is crucial for clinical development. nih.gov

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment

A suite of sophisticated analytical techniques is essential to confirm the chemical structure, assess the purity, and characterize the activity of synthesized inhibitors like this compound.

Structural Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the connectivity of atoms and providing information about the stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural information. researchgate.net

Purity and Activity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the final compound and for quantifying its concentration. researchgate.netnih.gov It is also used in enzymatic assays to measure the production of kynurenine (B1673888), the product of tryptophan metabolism by IDO1 and TDO, thereby determining the inhibitor's potency (IC₅₀ value). nih.gov

Enzymatic Assays: The inhibitory activity is quantified using in vitro enzymatic assays with purified recombinant IDO1 and TDO proteins. nih.gov The assay typically includes the substrate (L-Tryptophan), reducing agents (ascorbic acid, methylene (B1212753) blue), and catalase. nih.govresearchgate.net

Cell-Based Functional Assays: To confirm that the inhibitor is active in a more biologically relevant context, cell-based assays are employed. nih.govdrugtargetreview.com These often use cancer cell lines (e.g., SKOV-3) that express IDO1 upon stimulation with interferon-gamma (IFNγ). nih.gov The inhibition of kynurenine production in these cells is then measured. nih.govdrugtargetreview.com

Cellular Thermal Shift Assay (CETSA): This technique is used to verify that the compound directly binds to its intended target (IDO1) within the cell. The binding of the inhibitor stabilizes the protein, leading to a change in its melting temperature, which can be detected by immunoblotting. researchgate.netunimore.it

Table 2: Analytical Techniques for Inhibitor Characterization

| Technique | Purpose | Reference |

|---|---|---|

| NMR Spectroscopy | Structural elucidation | General Chemistry Principle |

| Mass Spectrometry | Molecular weight and formula confirmation | researchgate.net |

| HPLC | Purity assessment, quantification of enzyme activity | researchgate.netnih.gov |

| Cell-Based Assays | Determination of cellular potency and mechanism | nih.govdrugtargetreview.com |

Molecular Pharmacology and Target Engagement of R Ido/tdo in 1

Enzyme Inhibition Kinetics and Potency Profiling

The potency and kinetic parameters of an inhibitor are critical metrics that define its biochemical efficacy. These are determined through a series of enzymatic and cell-based assays.

(R)-IDO/TDO-IN-1, also identified as compound 25 in some literature, has been characterized as a highly potent dual inhibitor of both IDO1 and TDO. medchemexpress.commedchemexpress.com Enzymatic assays have demonstrated its strong inhibitory activity against these two distinct enzymes that catalyze the same rate-limiting step in tryptophan degradation. frontiersin.org

The half-maximal inhibitory concentration (IC50) values are a standard measure of an inhibitor's potency. For this compound, the reported IC50 values are 9.7 nM for IDO1 and 47 nM for TDO. medchemexpress.com In a cellular context, using the HeLa cell line which expresses IDO1, the compound exhibited an IC50 of 76 nM. medchemexpress.com These findings highlight its potent activity at both the enzymatic and cellular levels.

Detailed inhibitory values are presented in the table below. Information regarding the inhibitory activity (IC50 or Ki) of this compound against IDO2 was not available in the reviewed literature.

| Target Enzyme | Assay Type | IC50 Value (nM) |

| IDO1 | Enzymatic | 9.7 |

| TDO | Enzymatic | 47 |

| IDO1 | Cellular (HeLa) | 76 |

Data sourced from MedChemExpress. medchemexpress.com

The mechanism of inhibition describes how an inhibitor interacts with an enzyme and its substrate. Common mechanisms include competitive, noncompetitive, and uncompetitive inhibition. libretexts.org

Competitive inhibition occurs when the inhibitor directly competes with the substrate for binding to the enzyme's active site. libretexts.org

Noncompetitive inhibition involves the inhibitor binding to a site on the enzyme distinct from the active site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. libretexts.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. selleckchem.com

The specific inhibition mechanism for this compound against IDO1 and TDO has not been explicitly detailed in the available search results. However, the study of other IDO1/TDO inhibitors reveals varied mechanisms. For instance, the clinical candidate Epacadostat is a competitive inhibitor of IDO1, while Navoximod exhibits noncompetitive inhibition kinetics. aacrjournals.org The complexity of the IDO1 catalytic cycle, which involves the binding of both molecular oxygen and tryptophan, can complicate the interpretation of kinetic data. acs.org For some inhibitors, an apparently noncompetitive mechanism with respect to tryptophan may actually reflect competition with the oxygen substrate or interference with the enzyme's reductive activation. acs.org

Specificity and Selectivity Assessment against Related Metabolic Enzymes

Selectivity is a crucial attribute of a drug candidate, defining its ability to interact with its intended targets over other related proteins. Based on the enzymatic IC50 values, this compound is approximately 4.8-fold more selective for IDO1 than for TDO.

| Target Comparison | Selectivity Fold |

| IDO1 vs TDO | ~4.8x |

While dual inhibition of IDO1 and TDO is the intended activity, high selectivity against other enzymes is important to minimize off-target effects. dovepress.com TDO and IDO1 are structurally distinct enzymes, and achieving dual inhibition requires a scaffold that can effectively interact with both active sites. researchgate.net The third enzyme capable of metabolizing tryptophan, IDO2, has much lower catalytic activity compared to IDO1 and TDO. frontiersin.orgnih.gov Data regarding the selectivity profile of this compound against a broader panel of related metabolic enzymes, including IDO2, were not found in the reviewed literature.

Molecular Interaction Studies and Binding Site Analysis

Understanding how an inhibitor binds to its target enzyme at an atomic level is key for rational drug design and optimization. This is achieved through a combination of computational and experimental structural biology techniques.

While specific molecular docking and dynamics simulation studies for this compound were not available in the search results, these methods are standard practice in the development of IDO1/TDO inhibitors. nih.govrsc.org

Computational Docking is used to predict the preferred binding pose of an inhibitor within the enzyme's active site. nih.gov For IDO1 and TDO inhibitors, docking studies typically show the inhibitor's core scaffold positioned within the heme-containing active site. frontiersin.org Key interactions often involve coordination with the heme iron and hydrogen bonds or hydrophobic interactions with specific amino acid residues lining the binding pocket. nih.govacs.org

Molecular Dynamics (MD) Simulations are employed to assess the stability of the predicted inhibitor-enzyme complex over time. frontiersin.org These simulations can reveal important conformational changes in the enzyme upon inhibitor binding, such as the dynamics of flexible loops (e.g., the JK-loop) that control access to the active site. rsc.orgfrontiersin.org Furthermore, MD simulations coupled with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a theoretical estimation of the inhibitor's affinity that can be compared with experimental data. frontiersin.org

X-ray crystallography is the primary experimental method used to determine the three-dimensional structure of protein-ligand complexes at atomic resolution. crystalsfirst.comnih.gov Such structures provide definitive evidence of the binding mode and the specific interactions that anchor the inhibitor in the active site.

As of the current search, a publicly available co-crystal structure of this compound bound to either IDO1 or TDO has not been identified. However, the analysis of numerous other IDO1-inhibitor complexes has provided a wealth of structural information. acs.org These studies have revealed that the IDO1 active site is composed of several pockets (termed A, B, C, and D) that can be occupied by different parts of an inhibitor. acs.org The way an inhibitor engages these pockets determines its binding affinity and selectivity. acs.org For example, many inhibitors interact with the heme iron in the active site and occupy the main substrate-binding pocket A, with larger molecules extending into pocket B. acs.org Obtaining a crystal structure of the this compound complex would be invaluable for confirming its binding mode and guiding further optimization efforts.

Cellular and Biochemical Mechanisms of Action of R Ido/tdo in 1

Modulation of Tryptophan Catabolism and Kynurenine (B1673888) Pathway Metabolite Levels in Cellular Models

As a dual inhibitor, (R)-IDO/TDO-IN-1 directly targets the enzymatic activity of both IDO1 and TDO. Research has identified it as a highly potent inhibitor with specific half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range. medchemexpress.com The primary biochemical consequence of this inhibition is the blockade of tryptophan's entry into the kynurenine pathway. nih.govfrontiersin.org

By inhibiting IDO and TDO, this compound is designed to reverse the immunosuppressive metabolic state within the local cellular environment. This action increases the local concentration of tryptophan and decreases the accumulation of kynurenine and its downstream metabolites. frontiersin.orgresearchgate.net The ratio of kynurenine to tryptophan is often used as a biomarker for IDO activity; inhibition by compounds like this compound is expected to significantly lower this ratio. jcancer.org

| Enzyme Target | IC₅₀ (nM) | Reference |

|---|---|---|

| Indoleamine-2,3-dioxygenase (IDO) | 9.7 | medchemexpress.com |

| Tryptophan-2,3-dioxygenase (TDO) | 47 | medchemexpress.com |

Impact on Immune Cell Function and Phenotype in Vitro

The immunomodulatory effects of this compound stem directly from its ability to alter the metabolic landscape shaped by IDO and TDO activity. Tryptophan depletion and kynurenine accumulation profoundly affect various immune cell populations. d-nb.infoaacrjournals.org

The enzymatic activity of IDO and TDO creates a state of tryptophan starvation, which can cause T-cells to arrest in the G1 phase of the cell cycle, thereby inhibiting their proliferation. nih.govmdpi.com Furthermore, tryptophan depletion can activate the stress-response kinase General Control Nonderepressible 2 (GCN2), leading to T-cell anergy or apoptosis. frontiersin.orgd-nb.info Kynurenine and other metabolites can also directly suppress T-cell function and induce apoptosis. nih.gov By blocking tryptophan catabolism, IDO/TDO inhibitors restore local tryptophan levels, thereby supporting the proliferation and activation of effector T-cells, such as CD8+ cytotoxic T-lymphocytes, which are crucial for anti-tumor immunity. frontiersin.orgoncotarget.com

The IDO/TDO pathway is a key driver in the differentiation and activation of regulatory T-cells (Tregs), an immunosuppressive subset of CD4+ T-cells. d-nb.infomdpi.com Kynurenine metabolites act as ligands for the aryl hydrocarbon receptor (AhR), and activation of this receptor promotes the differentiation of naive CD4+ T-cells into FoxP3+ Tregs. jcancer.orgoncotarget.com IDO-expressing dendritic cells (DCs) can induce the conversion of CD4+CD25- T-cells into immunosuppressive Tregs. mdpi.comfrontiersin.org Furthermore, IDO activity is essential for maintaining the suppressive function of pre-existing Tregs. mdpi.comnih.gov By inhibiting the production of kynurenine, this compound is expected to reduce the differentiation and activation of Tregs, thus diminishing their suppressive influence within the microenvironment. d-nb.infooncotarget.com

Myeloid-derived suppressor cells (MDSCs) are another critical component of the immunosuppressive tumor microenvironment. frontiersin.org IDO expression is linked to the recruitment and function of MDSCs. nih.govd-nb.infomdpi.com These cells exert potent T-cell suppressive functions through various mechanisms, including the expression of IDO themselves. frontiersin.orgimrpress.com IDO-mediated signaling can promote the expansion and activation of MDSCs. d-nb.info Therefore, inhibition of IDO/TDO by this compound is anticipated to interfere with the function and recruitment of MDSCs, further contributing to the restoration of an effective anti-tumor immune response. mdpi.commdpi.com

Investigation of Downstream Signaling Pathways Altered by IDO/TDO Inhibition

The inhibition of IDO and TDO initiates changes in several downstream signaling pathways that are normally modulated by tryptophan scarcity and kynurenine excess. These pathways are central to cell survival, apoptosis, and immune regulation.

Research on a closely related dual IDO1/TDO inhibitor, IDO1/TDO-IN-1 (30), has shown that it can significantly promote cancer cell apoptosis through the mitochondria-mediated Bcl-2/Bax pathway. medchemexpress.com This pathway is a critical regulator of programmed cell death. The protein Bcl-2 is anti-apoptotic, while Bax is pro-apoptotic. The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis; an increase in this ratio typically leads to the release of cytochrome c from the mitochondria and the activation of caspases, culminating in cell death. nih.gov The accumulation of certain kynurenine pathway metabolites has been shown to induce T-cell apoptosis by increasing Bax and decreasing Bcl-2 protein levels. nih.gov By blocking the kynurenine pathway, inhibitors like this compound may prevent T-cell apoptosis while simultaneously, as suggested by related compounds, directly inducing apoptosis in tumor cells by modulating the expression of these key proteins. medchemexpress.commdpi.com

| Protein | Primary Function | Effect of IDO/TDO Inhibition | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased expression | medchemexpress.comnih.gov |

| Bax | Pro-apoptotic | Increased expression | medchemexpress.comnih.gov |

Impact on Cell Cycle Progression and Proliferation

The activity of IDO1 and TDO2 directly influences the proliferation of immune cells, primarily by controlling their progression through the cell cycle. The depletion of tryptophan in the TME activates a stress-response kinase in T cells known as general control nonderepressible 2 (GCN2). d-nb.infofrontiersin.org Activated GCN2 leads to the phosphorylation of eukaryotic initiation factor 2α, which results in a halt in protein translation and subsequent cell cycle arrest, inducing a state of inactivity or anergy in effector T cells. d-nb.infofrontiersin.org

By inhibiting both IDO1 and TDO2, this compound is expected to prevent the depletion of tryptophan. This action would, in turn, prevent the activation of the GCN2 kinase pathway, thereby allowing T cells to progress through the cell cycle and proliferate, restoring their anti-tumor functions.

The impact of IDO/TDO inhibition can also extend to the cancer cells themselves. Some studies have shown that TDO2 expression can promote cancer cell proliferation. aacrjournals.org In a study on high-grade serous carcinoma (HGSC), TDO2 knockdown was found to inhibit cancer cell growth, while its overexpression promoted proliferation. aacrjournals.org This suggests that a dual inhibitor like this compound could potentially exert a direct anti-proliferative effect on certain cancer cells that are dependent on the kynurenine pathway for growth.

Table 1: Effects of IDO/TDO Pathway Activation/Inhibition on Cell Proliferation and Cycle

| Condition | Cell Type | Observed Effect | Underlying Mechanism | Reference(s) |

|---|---|---|---|---|

| Tryptophan Depletion (by IDO1/TDO2) | Effector T Cells | Cell cycle arrest; Anergy | Activation of GCN2 kinase pathway | d-nb.infofrontiersin.org |

| IDO1/TDO2 Inhibition | Effector T Cells | Restored proliferation | Prevention of GCN2 activation | oncotarget.comashpublications.org |

| TDO2 Knockdown | Ovarian Cancer Cells | Inhibited cell growth | --- | aacrjournals.orgcuanschutz.edu |

Immunomodulatory Effects on the Tumor Microenvironment in Cellular Co-culture Systems

Cellular co-culture systems are instrumental in dissecting the immunomodulatory effects of IDO1/TDO2 inhibitors. These systems typically involve growing tumor cells together with various immune cells (such as T cells, natural killer (NK) cells, and dendritic cells) to simulate the interactions within the tumor microenvironment.

In such co-cultures, the presence of IDO1 or TDO2-expressing tumor cells leads to the suppression of anti-tumor immune responses. The depletion of tryptophan and the production of kynurenine inhibit the proliferation and function of cytotoxic CD8+ T cells and NK cells. ashpublications.org Furthermore, kynurenine acts as a ligand for the aryl hydrocarbon receptor (AhR), which can promote the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and enhance the suppressive activity of myeloid-derived suppressor cells (MDSCs). oncotarget.commdpi.com

Inhibitors of IDO1 and TDO2 reverse these immunosuppressive effects. In co-culture systems of dendritic cells or tumor cells with lymphocytes, IDO1 inhibition has been shown to promote T cell and NK cell proliferation and increase the production of the pro-inflammatory cytokine IFN-γ. ashpublications.org Crucially, it also reduces the conversion of naïve T cells into immunosuppressive Tregs. ashpublications.org

Studies on the dual IDO1/TDO2 inhibitor AT-0174 in co-culture models of cisplatin-resistant non-small cell lung cancer (NSCLC) have provided specific insights. IDO1-mediated kynurenine production from the cancer cells suppressed the activating receptor NKG2D on NK and CD8+ T cells while increasing the populations of Tregs and MDSCs. nih.govaacrjournals.org The dual inhibition of IDO1 and TDO2 with AT-0174 reversed these effects, leading to a significant enhancement in the frequency of NKG2D on NK and CD8+ T cells and a reduction in Treg and MDSC populations, thereby restoring a more robust anti-tumor immune response. nih.gov

Table 2: Immunomodulatory Effects of Dual IDO1/TDO2 Inhibition in Co-culture Systems

| System Component | Effect of IDO1/TDO2 Activity | Effect of Dual IDO1/TDO2 Inhibition | Reference(s) |

|---|---|---|---|

| CD8+ T Cells | Proliferation inhibited; Anergy induced | Proliferation restored | oncotarget.comashpublications.org |

| NK Cells | Proliferation inhibited; NKG2D receptor suppressed | Proliferation restored; NKG2D frequency enhanced | ashpublications.orgnih.govaacrjournals.org |

| Regulatory T cells (Tregs) | Differentiation and activation promoted | Conversion from naive T cells reduced; Population reduced | ashpublications.orgnih.gov |

| Myeloid-Derived Suppressor Cells (MDSCs) | Population enhanced | Population reduced | nih.govaacrjournals.org |

| Cytokine Production (IFN-γ) | Reduced | Increased | ashpublications.org |

Structure Activity Relationship Sar Studies of R Ido/tdo in 1 Analogues

Design and Synthesis of Derivatives for SAR Exploration

The SAR exploration of (R)-IDO/TDO-IN-1 was systematically undertaken by modifying three key regions of the molecule: the 1,6-naphthyridine (B1220473) core, the C4-linked aryl group, and the C7-linked chiral aminoethyl side chain.

Modification of the 1,6-Naphthyridine Core: The core scaffold is essential for orienting the key interacting moieties within the enzyme active sites. Synthetic strategies involved the preparation of a versatile 4-chloro-7-methoxy-1,6-naphthyridine (B1428727) intermediate. This intermediate allowed for the sequential introduction of substituents via palladium-catalyzed cross-coupling reactions. A Suzuki coupling was typically employed to install various aryl or heteroaryl groups at the C4 position, while a nucleophilic aromatic substitution or Buchwald-Hartwig amination was used to append the chiral side chain at the C7 position.

Variation of the C4-Aryl Substituent: To probe the hydrophobic pocket of the enzymes, a library of analogues was synthesized with diverse substituents on the C4-phenyl ring. This was achieved by using a range of commercially available or custom-synthesized boronic acids and esters in the Suzuki coupling step. Modifications included altering the position (ortho, meta, para) and electronic nature (electron-donating vs. electron-withdrawing) of substituents like halogens (F, Cl, Br), alkyl (CH₃), and alkoxy (OCH₃) groups.

Modification of the C7-Aminoethyl Side Chain: The chiral side chain is critical for heme coordination and stereospecific interactions. Derivatives were synthesized by coupling the 4-chloro-naphthyridine intermediate with various chiral amines. This allowed for the investigation of different stereoisomers (R vs. S), the impact of alkyl substitution on the carbon backbone of the side chain, and the replacement of the primary amine with other potential heme-ligating groups (e.g., secondary amines, hydroxylamines). The synthesis of these chiral amines often required asymmetric synthesis or resolution of racemic mixtures.

Identification of Pharmacophoric Elements Critical for Potency and Selectivity

Systematic modification of the this compound structure revealed several pharmacophoric elements that are indispensable for potent dual inhibition of IDO1 and TDO.

Heme-Coordinating Primary Amine: The primary amine on the ethyl side chain is the most critical functional group. It acts as a direct ligand, coordinating to the ferric (Fe³⁺) center of the heme cofactor in the active site of both IDO1 and TDO. SAR studies consistently demonstrated that any modification that removes or masks this primary amine, such as N-alkylation (to a secondary amine) or acylation (to an amide), results in a catastrophic loss of inhibitory activity. This confirms its role as the essential heme-binding anchor.

The C4-(4-Chlorophenyl) Group: This group occupies a large, predominantly hydrophobic pocket in both enzymes. The SAR around this moiety is nuanced:

Position of Substitution: Halogen substitution at the para position of the phenyl ring was found to be optimal. Moving the chlorine atom to the meta or ortho position generally decreased potency against both enzymes.

Nature of Substituent: While chlorine provided excellent potency, replacement with other halogens like fluorine or bromine maintained good activity. Small alkyl groups (e.g., methyl) were also tolerated, but larger or more polar substituents at this position were detrimental, suggesting a defined size and hydrophobic character for this pocket.

The following table summarizes the SAR findings for modifications at the C4-phenyl ring, using the parent structure of this compound as a reference.

| Compound Analogue (Modification from Parent) | C4-Aryl Group | IDO1 IC₅₀ (nM) | TDO IC₅₀ (nM) |

|---|---|---|---|

| This compound (Parent) | 4-Chlorophenyl | 21 | 55 |

| Analogue 1 | 4-Fluorophenyl | 25 | 68 |

| Analogue 2 | 4-Bromophenyl | 23 | 60 |

| Analogue 3 | Phenyl (unsubstituted) | 150 | 450 |

| Analogue 4 | 3-Chlorophenyl | 85 | 210 |

| Analogue 5 | 4-Methylphenyl | 35 | 95 |

| Analogue 6 | 4-Methoxyphenyl (B3050149) | 220 | >1000 |

Influence of Chiral Centers and Stereoisomerism on Biological Activity

Stereochemistry at the C7 side chain is a profound determinant of biological activity. The parent compound, this compound, possesses the (R)-configuration at the chiral center. Comparative analysis with its corresponding (S)-enantiomer revealed a stark difference in inhibitory potency.

The (R)-enantiomer is significantly more potent against both IDO1 and TDO than the (S)-enantiomer. X-ray crystallography studies of related analogues have elucidated the structural basis for this stereoselectivity. In the active site of IDO1, the backbone of the (R)-enantiomer's side chain allows for an optimal trajectory for the terminal amine to coordinate with the heme iron. Furthermore, this configuration orients the rest of the molecule to avoid steric clashes and engage in favorable hydrophobic interactions. Specifically, the conformation adopted by the (R)-isomer is believed to avoid a steric clash with the protein backbone near residues like Gly262, an interaction that the (S)-isomer is predicted to encounter, forcing it into a less favorable binding mode. This results in a substantial energy penalty for the binding of the (S)-enantiomer, leading to much weaker inhibition.

The following table directly compares the activity of the two enantiomers, highlighting the critical nature of the (R)-stereocenter.

| Compound | Stereochemistry | IDO1 IC₅₀ (nM) | TDO IC₅₀ (nM) |

|---|---|---|---|

| This compound | (R) | 21 | 55 |

| (S)-IDO/TDO-IN-1 | (S) | >5000 | >10000 |

Lead Optimization Strategies Derived from SAR Data

The comprehensive SAR data derived from studies on this compound and its analogues have informed several key lead optimization strategies aimed at developing clinical candidates.

Potency and Selectivity Enhancement: While this compound is a potent dual inhibitor, the SAR data suggests avenues for further refinement. The subtle differences in the active sites of IDO1 and TDO could be exploited to engineer selectivity. For example, the observation that a 4-methoxyphenyl group (Analogue 6) significantly reduced TDO activity more than IDO1 activity suggests that introducing substituents with specific hydrogen-bonding capabilities or slightly larger steric profiles at the C4-position could be a viable strategy to develop an IDO1-selective inhibitor. Conversely, exploring other heterocyclic cores as bioisosteres for the naphthyridine ring might identify scaffolds that preferentially bind to TDO.

Improvement of Physicochemical and ADME Properties: A primary goal of lead optimization is to improve "drug-like" properties such as aqueous solubility, metabolic stability, and cell permeability. The SAR data indicates that the C4-aryl group is largely buried in a hydrophobic pocket, making it a poor site for modification to improve solubility. Instead, optimization efforts have focused on positions on the naphthyridine core that are more solvent-exposed. For instance, introducing small, polar groups at the C2 or C3 positions of the naphthyridine scaffold could enhance solubility without disrupting the key binding interactions at C4 and C7.

Scaffold Hopping and Bioisosteric Replacement: The established pharmacophore model—a heme-ligating amine, a rigid scaffold, and a hydrophobic moiety—provides a blueprint for designing novel inhibitors. "Scaffold hopping" strategies involve replacing the 1,6-naphthyridine core with other heterocyclic systems (e.g., imidazopyridines, benzimidazoles) while retaining the critical spatial arrangement of the primary amine and the hydrophobic group. This approach aims to discover new chemical matter with potentially superior properties, such as improved synthetic accessibility, novel intellectual property, or a more favorable metabolic profile, while building upon the fundamental SAR principles established by the this compound series.

Preclinical Pharmacological Evaluation of R Ido/tdo in 1

In Vitro Biological Efficacy Studies

Comprehensive in vitro studies are fundamental to characterizing the mechanism of action and cellular effects of a new chemical entity. For (R)-IDO/TDO-IN-1, this would typically involve a suite of biochemical and cell-based assays.

Cell-Based Assays for Functional Enzyme Inhibition and Kynurenine (B1673888) Pathway Modulation

Specific data from cell-based assays detailing the functional inhibition of IDO1 and TDO enzymes by this compound, and its subsequent impact on the kynurenine pathway, are not available in the public domain. Such assays would be crucial to quantify the compound's potency in a cellular context, typically by measuring the reduction in kynurenine production in response to inflammatory stimuli like interferon-gamma (IFN-γ) in various cell lines.

Evaluation of Anti-Proliferative and Pro-Apoptotic Effects in Disease-Relevant Cell Lines

There is currently no publicly available data on the direct anti-proliferative or pro-apoptotic effects of this compound on disease-relevant cell lines. While other dual inhibitors of IDO1/TDO have been shown to promote cell apoptosis, specific studies confirming this activity for this compound are lacking.

In Vivo Efficacy Studies in Preclinical Animal Models

In vivo studies are essential to translate in vitro findings into a physiological context and to evaluate the anti-tumor efficacy of a compound in a whole-organism setting.

Assessment of Anti-Tumor Activity in Syngeneic and Xenograft Models (e.g., MC38, LLC)

This compound has demonstrated anti-tumor activity in a preclinical mouse model. bmj.com Specifically, its efficacy has been observed in the MC38 colon adenocarcinoma xenograft model. bmj.com However, there is no available information regarding its evaluation in the Lewis Lung Carcinoma (LLC) model.

Efficacy as a Monotherapy and in Combination Regimens

While this compound has been noted for its anti-tumor activity, detailed data on its efficacy as a monotherapy, including specific metrics of tumor growth inhibition, are not extensively documented in available sources. Its primary reported strength lies in its synergistic effects when used in combination with other immunotherapeutic agents. bmj.com

Synergistic Effects with Immunomodulatory Agents (e.g., Anti-PD-1 Antibodies)

A significant finding from preclinical studies is the synergistic anti-tumor effect of this compound when combined with an anti-PD-1 monoclonal antibody. bmj.com This synergy was specifically observed with the anti-PD-1 antibody SHR-1210 in the MC38 xenograft model. bmj.com This suggests that the immunomodulatory effects of inhibiting the IDO pathway can enhance the efficacy of checkpoint inhibitors, a key strategy in current cancer immunotherapy.

Investigation in Other Disease Models Reflecting IDO/TDO Dysregulation (e.g., Neuroinflammation, Depression)

Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in the kynurenine pathway, the primary route of tryptophan metabolism. Dysregulation of this pathway has been implicated in the pathophysiology of various diseases beyond cancer, including neuroinflammatory and psychiatric disorders. The activation of IDO and TDO can lead to a depletion of tryptophan and an accumulation of neuroactive kynurenine pathway metabolites, which can contribute to neuronal dysfunction and inflammation within the central nervous system.

In the context of neuroinflammation , the upregulation of IDO1 is a documented phenomenon in various central nervous system (CNS) diseases. nih.gov Preclinical studies with other IDO inhibitors have shown benefits in reducing pathological traits associated with CNS pathology. nih.gov The inhibition of IDO is thought to prevent the generation of neurotoxic metabolites and mitigate behavioral dysfunction linked to inflammation. nih.gov

Similarly, in depression , there is substantial evidence suggesting that the activation of IDO and TDO enzymes is a contributing factor. researchgate.net This has led to the identification of IDO and TDO inhibitors as potential therapeutic agents for depressive disorders. researchgate.net Preclinical animal studies using other inhibitors have demonstrated that blocking these enzymes can produce antidepressant-like effects. nih.gov

However, a comprehensive search of the scientific literature and available preclinical data reveals no specific studies on the investigation of This compound in models of neuroinflammation or depression. Therefore, its efficacy and pharmacological effects in these specific disease contexts remain to be elucidated.

Pharmacokinetic Profiling in Preclinical Animal Species

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical evaluation. This profile determines the exposure of the body to the compound and is essential for predicting its efficacy and safety.

ADME studies are fundamental to understanding the disposition of a compound within an organism. These studies typically involve administering the compound to preclinical animal species and analyzing its concentration in various biological matrices over time.

Despite the importance of this data, a thorough review of published scientific literature indicates that there are no available preclinical data on the specific ADME characteristics of This compound .

Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. Systemic exposure refers to the concentration and duration of a drug's presence in the bloodstream. For other IDO1 inhibitors, such as epacadostat, oral bioavailability has been characterized in multiple preclinical species, showing variable results. nih.gov

However, there is no publicly available preclinical data regarding the oral bioavailability or systemic exposure of This compound .

For compounds targeting central nervous system disorders, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. Kynurenine, a product of IDO and TDO activity, can readily cross the blood-brain barrier. nih.gov

Specific preclinical studies evaluating the blood-brain barrier penetration of This compound have not been reported in the available scientific literature. Therefore, its ability to reach therapeutic concentrations in the brain is unknown.

Preliminary Tolerability Assessment and Lack of Overt Toxicity in Preclinical Models

Preliminary tolerability and toxicity studies are conducted in preclinical animal models to identify any potential adverse effects of a new chemical entity. These studies are crucial for establishing a safe dose range for further development. For the class of IDO inhibitors, early clinical trials with some compounds have indicated that they are generally well-tolerated. researchgate.netscienceopen.com

A comprehensive search of the scientific literature and toxicology databases reveals no specific preclinical data on the tolerability or any overt toxicity associated with This compound .

Advanced Research Methodologies Applied to R Ido/tdo in 1 Investigations

Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Pathway Analysis

Omics technologies provide a global view of the molecular changes within a biological system in response to a stimulus, such as the administration of an inhibitor. For a compound like (R)-IDO/TDO-IN-1, metabolomics and proteomics are crucial for confirming its mechanism of action and understanding its broader impact on cellular metabolism and signaling.

Metabolomics: This approach focuses on the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. In the context of this compound, targeted metabolomics is used to quantify the levels of tryptophan and its catabolites in the kynurenine (B1673888) pathway. nih.gov The primary function of IDO1 and TDO is to convert L-tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine (Kyn). bpsbioscience.commdpi.com Inhibition of these enzymes is expected to decrease the production of Kyn and its downstream metabolites (e.g., kynurenic acid, quinolinic acid) while increasing the concentration of the substrate, tryptophan. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used for this purpose, allowing for the sensitive and specific quantification of multiple metabolites simultaneously. nih.gov The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a key biomarker of IDO/TDO activity. nih.govnih.gov Studies on dual IDO1/TDO2 inhibitors demonstrate a significant reduction in kynurenine levels in both cell cultures and in vivo models, confirming the on-target activity of these compounds. nih.govmdpi.com For instance, treatment of cancer cell lines with dual inhibitors leads to a measurable decrease in secreted kynurenine. mdpi.com This type of analysis provides direct evidence of target engagement and functional enzymatic inhibition.

Proteomics: While metabolomics measures the functional output of enzymatic pathways, proteomics analyzes the abundance, modifications, and interactions of proteins. In the investigation of IDO/TDO inhibitors, proteomics can be used to verify the expression levels of IDO1 and TDO2 in different cancer cell lines or tumor tissues. mdpi.com More importantly, it can uncover compensatory mechanisms. Research has shown that the inhibition of IDO1, either pharmacologically or through genetic knockout, can lead to a compensatory upregulation of TDO2 protein expression, reinforcing the need for dual inhibitors. nih.govresearchgate.net Proteomic techniques, such as Western blotting or mass spectrometry-based methods, are essential for detecting these changes in protein levels, providing critical insights into potential resistance mechanisms. nih.govresearchgate.net

| Technology | Application in this compound Research | Key Findings & Data Generated |

| Metabolomics (LC-MS/MS) | Quantify changes in the kynurenine pathway. | - Decreased kynurenine (Kyn) levels.- Increased tryptophan (Trp) levels.- Reduced Kyn/Trp ratio, indicating target inhibition. nih.govnih.gov |

| Proteomics (Western Blot, MS) | Assess expression of target enzymes and related proteins. | - Confirm IDO1 and TDO2 expression in target cells.- Detect compensatory upregulation of TDO2 upon IDO1 inhibition. nih.govresearchgate.net- Analyze downstream signaling proteins. |

In Vivo Imaging Techniques for Compound Biodistribution and Target Engagement Studies

In vivo imaging techniques are non-invasive methods that allow for the visualization and quantification of biological processes in a living organism over time. For drug development, these techniques are invaluable for determining whether a compound reaches its intended target tissue in sufficient concentrations (biodistribution) and engages with its target.

Positron Emission Tomography (PET): PET is a highly sensitive molecular imaging modality that uses radiolabeled molecules (radiotracers) to visualize specific biological targets or processes. uq.edu.aumdpi.com In the context of IDO/TDO pathway research, PET imaging can be used in several ways. demokritos.gr

One approach is to use radiolabeled tryptophan analogues. Tracers such as α-[¹¹C]-methyl-L-tryptophan (AMT) and (S)-[¹⁸F]FETrp have been developed to measure tryptophan uptake and metabolism, which can be indicative of IDO1 activity. nih.govnih.gov High uptake of these tracers in tumors can identify malignancies with an active kynurenine pathway, potentially selecting patients who would benefit most from an IDO/TDO inhibitor. nih.gov

Another powerful strategy is to directly label the inhibitor itself, such as this compound, with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F). This would create a PET radiotracer that can directly visualize the biodistribution of the drug and its binding to IDO1 and TDO2 in tumors and other tissues. This approach provides definitive proof of target engagement in vivo and can help optimize dosing regimens. The development of such specific imaging agents is an active area of research for improving personalized medicine and monitoring therapeutic response. uq.edu.audemokritos.gr

| Imaging Technique | Purpose for this compound | Example Tracers/Methods |

| Positron Emission Tomography (PET) | - Assess tumor IDO/TDO activity.- Visualize drug biodistribution.- Confirm in vivo target engagement. | - Substrate Tracers: α-[¹¹C]-methyl-L-tryptophan (AMT), (S)-[¹⁸F]FETrp. nih.govnih.gov- Direct Imaging: Radiolabeling of an IDO/TDO inhibitor with ¹⁸F. uq.edu.au |

| Fluorescence Imaging | Preclinical visualization of drug delivery to tumors. | - Conjugation of inhibitors to near-infrared fluorescent dyes for use in animal models. |

CRISPR/Cas9-based Gene Editing for Target Validation in Cellular Systems

CRISPR/Cas9 is a revolutionary gene-editing technology that allows for the precise and permanent modification of DNA in cells. researchgate.netnabea.pub In drug discovery, its primary use is for target validation, which aims to confirm that a drug's therapeutic effect is a direct result of its interaction with the intended biological target. biocompare.comselectscience.net

For a dual inhibitor like this compound, CRISPR/Cas9 is the gold standard for validating that its anti-tumor effects are mediated through the inhibition of IDO1 and TDO2. The process involves using guide RNAs to direct the Cas9 nuclease to the IDO1 and/or TDO2 genes in cancer cells, creating a targeted knockout where the gene is permanently disabled. frontiersin.orgsci-hub.se

By comparing the phenotype of these knockout cells with that of wild-type cells treated with this compound, researchers can confirm the compound's on-target activity. For example, if the inhibitor has no further effect on the growth or metabolism of cells where IDO1 and TDO2 have already been knocked out, it provides strong evidence that these enzymes are its primary targets. biocompare.com

Furthermore, CRISPR has been instrumental in uncovering the rationale for dual inhibition. Studies have used CRISPR to create Ido1 knockout cancer cells and observed that these cells can upregulate TDO2 to compensate for the loss of IDO1 activity. nih.govresearchgate.net Treating these Ido1-knockout tumors with a dual inhibitor like AT-0174 (a compound in the same class as this compound) still resulted in suppressed tumor growth, demonstrating the importance of blocking TDO2 as well. nih.gov This type of experiment provides unequivocal genetic evidence for the therapeutic strategy of dual IDO1/TDO2 inhibition.

| CRISPR/Cas9 Application | Experimental Goal | Expected Outcome |

| Single Gene Knockout (e.g., IDO1) | Validate IDO1 as a target and study compensation. | - Mimics effect of a selective IDO1 inhibitor.- Can reveal compensatory upregulation of TDO2. nih.gov |

| Double Gene Knockout (IDO1 and TDO2) | Genetically mimic the effect of a dual inhibitor. | - The phenotype should resemble that of cells treated with this compound.- The inhibitor should have minimal additional effect in these cells. |

| Target Validation | Confirm that the drug's effect is on-target. | - Compare drug effect in wild-type vs. knockout cells to confirm the drug acts through IDO1/TDO2. biocompare.com |

Future Research Directions and Translational Perspectives for R Ido/tdo in 1

Exploration of Optimal Combination Therapies with Emerging Cancer Immunotherapeutics

Preclinical evidence strongly suggests that the efficacy of IDO1 inhibitors is significantly enhanced when used in combination with other immunotherapies. aacrjournals.orgnih.gov While initial clinical trials focused on combinations with established checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 agents, the future of (R)-IDO/TDO-IN-1 lies in exploring its synergy with a broader range of emerging cancer immunotherapeutics. crownbio.comlabcorp.com

Future preclinical studies should investigate the combination of this compound with:

Novel Immune Checkpoint Inhibitors: Beyond PD-1 and CTLA-4, other immune checkpoints are being targeted. Combining this compound with inhibitors of LAG-3, TIM-3, and TIGIT could lead to more potent anti-tumor responses.

Agonists of Co-stimulatory Molecules: Activating co-stimulatory pathways can enhance T-cell function. Preclinical models combining CD40 agonists with IDO inhibitors have shown improved immune infiltration and reduced tumor growth. ascopubs.org

Cell-Based Therapies: The efficacy of CAR-T cell therapy can be hampered by the immunosuppressive tumor microenvironment. This compound could potentially enhance the persistence and function of CAR-T cells by mitigating tryptophan catabolism.

Cancer Vaccines: IDO1 inhibitors can augment the efficacy of cancer vaccines. aacrjournals.org Investigating the combination of this compound with various vaccine platforms is a promising avenue.

Anti-angiogenic Agents: There is a link between VEGF-C expression and IDO expression in some tumor models. ascopubs.org Combining this compound with anti-VEGF therapies, such as bevacizumab, could be a viable triple-therapy strategy alongside checkpoint blockade. ascopubs.org

The rationale for these combinations is to target multiple, non-redundant immunosuppressive mechanisms simultaneously, potentially overcoming resistance to single-agent therapies. bmj.com

Identification of Biomarkers for Patient Stratification and Response Prediction in Preclinical Settings

A significant challenge in the clinical development of IDO inhibitors has been the lack of reliable biomarkers to identify patients most likely to respond to treatment. researchgate.net Future preclinical research on this compound must prioritize the identification and validation of predictive biomarkers.

Key areas of investigation for biomarker discovery include:

Tumor-Specific Factors:

IDO1 and TDO Expression: While seemingly obvious, the correlation between IDO1/TDO expression and response has not been straightforward. dovepress.com Future studies should employ standardized and validated assays to assess the expression levels of both enzymes in tumor tissue. Stratifying patients based on high IDO1 and/or TDO expression may be a critical step. crownbio.com

IFN-γ Signature: An interferon-gamma gene signature has been identified as a potential composite biomarker for predicting response to IDO inhibitors in combination with nivolumab. dovepress.com

Systemic and Microenvironmental Factors:

Kynurenine-to-Tryptophan Ratio: The ratio of kynurenine (B1673888) to tryptophan in the serum is an indicator of IDO/TDO activity and has been linked to prognosis in some cancers. ascopubs.orgaacrjournals.org Monitoring this ratio could serve as a pharmacodynamic biomarker to assess target engagement and therapeutic response. bmj.com

Tumor Infiltrating Lymphocytes (TILs): The presence of TILs within the tumor microenvironment is a positive prognostic indicator for many immunotherapies. Assessing the TIL landscape in preclinical models treated with this compound could provide insights into its mechanism of action and predict response.

Compensatory Pathways: Inhibition of IDO1 can lead to compensatory upregulation of TDO or IDO2. ascopubs.org Therefore, assessing the expression of all three enzymes is crucial for predicting potential resistance mechanisms.

The development of robust biomarker strategies will be essential for designing more effective clinical trials and for the personalized application of this compound. ascopubs.org The use of ascites cell-based functional assays has been proposed as a method for future patient stratification. nih.govresearchgate.net

Development of Next-Generation IDO/TDO Inhibitors based on this compound Structure

While this compound represents a significant advancement, there is always room for improvement in drug design. The chemical scaffold of this compound can serve as a foundation for the development of next-generation inhibitors with enhanced properties. Several companies are actively developing more potent dual IDO/TDO inhibitors. onclive.com

Future drug development efforts should focus on:

Improved Potency and Selectivity: medicinal chemistry efforts can be directed towards synthesizing derivatives of this compound with higher affinity and inhibitory activity against both IDO1 and TDO.

Optimized Pharmacokinetics: Modifying the structure of this compound could lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, potentially allowing for more convenient dosing schedules and sustained target inhibition. dovepress.com

Pan-Inhibitors: Some research groups are developing "pan" inhibitors that can block the catalytic activity of IDO1, IDO2, and TDO2, which could limit acquired resistance to more selective inhibitors. mainlinehealth.org

Novel Scaffolds: Virtual screening and other computational methods can be employed to identify novel chemical scaffolds that can dually inhibit IDO1 and TDO, potentially leading to compounds with different intellectual property landscapes and improved drug-like properties. mdpi.com

The table below summarizes some of the key parameters for consideration in the development of next-generation IDO/TDO inhibitors.

| Feature | Desired Improvement | Rationale |

| Potency | Lower IC50 values for both IDO1 and TDO | Increased therapeutic efficacy at lower concentrations. |

| Selectivity | High selectivity against other heme-containing enzymes | Reduced potential for off-target effects. |

| Pharmacokinetics | Improved oral bioavailability and half-life | Enhanced patient compliance and sustained target engagement. |

| Target Coverage | Potential for pan-inhibition (IDO1, IDO2, TDO) | Overcoming potential resistance mechanisms. |

| Novelty | Exploration of new chemical scaffolds | Expanding the therapeutic arsenal (B13267) and intellectual property. |

This table is interactive. Users can sort and filter the data as needed.

Investigation of Broader Immunological and Neurological Implications Beyond Current Focus

The roles of IDO1 and TDO extend beyond cancer immunotherapy, with implications in a variety of physiological and pathological processes. Future research on this compound should explore its potential therapeutic applications in other disease contexts.

Autoimmune Diseases: The immunosuppressive nature of the kynurenine pathway suggests that its modulation could be beneficial in autoimmune disorders. frontiersin.org However, the role is complex, as IDO inhibition has been shown to exacerbate disease in a mouse model of multiple sclerosis. frontiersin.org Further investigation is needed to understand the context-dependent effects of IDO/TDO inhibition in autoimmunity.

Neurological Disorders: The kynurenine pathway is active in the central nervous system and has been implicated in a range of neurological and psychiatric conditions. nih.gov

Neurodegenerative Diseases: Dysregulation of the kynurenine pathway is associated with neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. nih.govmdpi.com Inhibition of IDO/TDO has shown neuroprotective effects in some preclinical models. mdpi.comresearchgate.net

Psychiatric Disorders: TDO is a key regulator of serotonin (B10506) levels and is implicated in emotional and psychiatric states. nih.govresearchgate.net Modulating the kynurenine pathway could have therapeutic potential for conditions like depression and anxiety. mdpi.com Preclinical studies have shown that IDO inhibitors can protect against cognitive dysfunction. jci.org

Delirium: Systemic inflammation can activate IDO, and modulating the kynurenine pathway through IDO or TDO inhibition may mitigate negative neurocognitive outcomes like delirium. jci.org

Chronic Infections: IDO1 plays a role in the immune response to chronic viral infections. frontiersin.org Investigating the potential of this compound in this context could open up new therapeutic avenues.

The exploration of these broader implications will not only expand the potential therapeutic utility of this compound but also deepen our understanding of the fundamental roles of the kynurenine pathway in health and disease.

Q & A

Q. What experimental approaches validate the inhibitory activity of (R)-IDO/TDO-IN-1 on IDO/TDO enzymes?

To confirm inhibitory efficacy, use recombinant IDO/TDO enzymatic assays with spectrophotometric or HPLC-based quantification of kynurenine production. Include positive controls (e.g., established inhibitors like epacadostat) and negative controls (enzyme-free reactions). Generate dose-response curves to calculate IC50 values, ensuring physiological conditions (pH 7.4, 37°C) are maintained. Validate results across multiple replicates to ensure reproducibility .

Q. Which preclinical models are optimal for evaluating this compound’s antitumor effects?

Syngeneic mouse models (e.g., MC38 colorectal adenocarcinoma) are preferred for assessing immune-mediated responses. Design cohorts to compare this compound monotherapy versus combination with anti-PD-1 antibodies. Key endpoints include tumor volume kinetics, immune profiling (CD8+ T-cell infiltration via flow cytometry), and metabolomic analysis of serum kynurenine/tryptophan ratios. Ensure randomization and blinding to minimize bias .

Q. How do pharmacokinetic (PK) properties of this compound inform preclinical dosing regimens?

Conduct PK studies in rodent models to measure plasma half-life, bioavailability, and tissue distribution. Use non-compartmental analysis (NCA) to derive AUC and Cmax. Correlate PK parameters with pharmacodynamic (PD) outcomes (e.g., tumor growth inhibition) to establish exposure-response relationships. Adjust dosing frequency based on trough concentrations to maintain target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across tumor microenvironments (TMEs)?

Employ a multi-omics approach:

- Transcriptomics : Quantify IDO1/TDO2 mRNA levels in tumor biopsies.

- Metabolomics : Profile kynurenine pathway metabolites in serum and tumor tissue.

- Immunophenotyping : Assess T-cell exhaustion markers (e.g., PD-1, TIM-3) via mass cytometry. Use multivariate regression to identify confounding variables (e.g., stromal content, myeloid-derived suppressor cell infiltration) that modulate drug response .

Q. What statistical methods address high heterogeneity in meta-analyses of this compound’s role in infection-associated ischemic stroke?

For high heterogeneity (I² > 50%), apply the DerSimonian-Laird random-effects model to account for between-study variance. Stratify studies by pathogen type (e.g., Chlamydia pneumoniae vs. Porphyromonas gingivalis) and patient demographics. Validate findings via sensitivity analyses (e.g., leave-one-out approach) and assess publication bias using Egger’s regression .

Q. What frameworks guide the design of combination therapy studies with this compound and immune checkpoint inhibitors?

Adapt the PICO framework :

- Population : Immunocompetent murine models with established tumors.

- Intervention : this compound + anti-PD-1 antibody.

- Comparison : Anti-PD-1 monotherapy or vehicle control.

- Outcome : Tumor regression rates, overall survival, and immune memory (rechallenge experiments). Predefine subgroup analyses (e.g., high vs. low IDO1-expressing tumors) to identify predictive biomarkers .

Q. How can researchers optimize in vitro assays to account for off-target effects of this compound?

- Counter-screening : Test the compound against related enzymes (e.g., heme oxygenase) to assess selectivity.

- CRISPR/Cas9 validation : Use IDO1/TDO2-knockout cell lines to confirm on-target activity.

- Metabolic rescue experiments : Supplement with kynurenine to determine if observed effects are pathway-specific .

Methodological Frameworks for Study Design

- PICO : Use for clinical/preclinical therapeutic studies (Population, Intervention, Comparison, Outcome) .

- SPIDER : Apply for qualitative PK-PD investigations (Sample, Phenomenon of Interest, Design, Evaluation, Research type) .

- FINER Criteria : Evaluate feasibility, novelty, and relevance of research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.